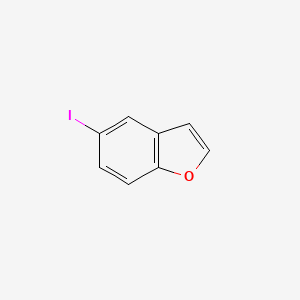

5-Iodobenzofuran

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-iodo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRVLSJOGUTLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodobenzofuran and Its Precursor Scaffolds

Direct Iodination Strategies

Direct iodination of the pre-formed benzofuran (B130515) ring system presents a straightforward approach to 5-iodobenzofuran. Several methods have been developed to achieve regioselective iodination at the C5-position.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic substitution is a fundamental method for introducing iodine onto the benzofuran core. Due to the relatively low reactivity of iodine, activating agents or more potent iodinating reagents are often necessary. commonorganicchemistry.com

Common reagents for this transformation include N-iodosuccinimide (NIS) and molecular iodine (I₂). commonorganicchemistry.com The regioselectivity of the iodination is influenced by the electronic properties of the benzofuran ring and the specific reagents and catalysts employed. For instance, the use of NIS with a catalytic amount of trifluoroacetic acid allows for the regioselective iodination of various activated aromatic compounds under mild conditions. scribd.comorganic-chemistry.org Iron(III) triflimide, generated in situ, can also activate NIS for the efficient iodination of a range of arenes. organic-chemistry.org Furthermore, a combination of mercury(II) oxide and iodine has been successfully used for the regioselective iodination of 2,3-dihydrobenzofurans to yield the corresponding 5-iodo derivatives. thieme-connect.com

| Reagent System | Substrate | Product | Yield | Reference |

| I₂ / Silver Trifluoroacetate | Methyl 3,5-dimethoxybenzoate | Methyl 2-iodo-3,5-dimethoxybenzoate | - | beilstein-journals.org |

| N-Iodosuccinimide (NIS) | 3,5-Dimethoxybenzaldehyde | 2-Iodo-3,5-dimethoxybenzaldehyde | - | beilstein-journals.org |

| NIS / Trifluoroacetic Acid (cat.) | Methoxy-substituted arenes | Iodinated arenes | Excellent | organic-chemistry.org |

| HgO / I₂ | 2,3-Dihydrobenzofurans | 5-Iodo-2,3-dihydrobenzofurans | Good | thieme-connect.com |

| Iron(III) chloride / Triflimide-based ionic liquid | Arenes | Iodinated arenes | - | organic-chemistry.org |

C-H Functionalization for Direct Introduction of Iodine

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming carbon-iodine bonds. This approach avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route. Transition-metal catalysis, particularly with palladium, has been instrumental in the development of C-H iodination methods. mdpi.com While direct C-H iodination of the benzofuran C5-position is a desirable transformation, achieving high regioselectivity can be challenging due to the similar reactivity of other C-H bonds on the benzene (B151609) ring. mdpi.com Research in this area is ongoing, with a focus on developing catalyst systems that can precisely target the C5-position.

Halogen-Metal Exchange Reactions and Subsequent Iodination

Halogen-metal exchange is a classic and reliable method for introducing iodine into an aromatic ring. wikipedia.org This two-step process typically involves the reaction of a bromo- or chloro-substituted benzofuran with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. commonorganicchemistry.comias.ac.intcnj.edu This intermediate is then quenched with an electrophilic iodine source, like molecular iodine, to afford the desired iodinated product. commonorganicchemistry.com This method offers high regioselectivity, as the position of iodine is determined by the initial halogen placement. For example, starting with 5-bromobenzofuran, halogen-metal exchange followed by iodination would selectively yield this compound. The reaction is generally fast, often proceeding rapidly even at low temperatures. harvard.edu

Annulation and Cyclization Protocols Leading to Iodobenzofurans

Building the iodobenzofuran scaffold through cyclization reactions offers a versatile alternative to direct iodination. These methods often involve the construction of the furan (B31954) ring onto a pre-iodinated benzene derivative.

Iodine-Mediated Intramolecular Cyclization Reactions (Iodocyclization)

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles. ucl.ac.ukmdpi.com In the context of this compound synthesis, this typically involves the cyclization of an ortho-alkenyl or ortho-alkynyl phenol (B47542) derivative where the benzene ring already bears an iodine atom at the desired position. The reaction is promoted by an electrophilic iodine source, which activates the alkene or alkyne for nucleophilic attack by the phenolic oxygen. mdpi.comsemanticscholar.org

For instance, the 5-endo-dig iodocyclization of 2-alkynylphenols using iodine in the presence of a base like sodium bicarbonate can produce 2-substituted 3-iodobenzo[b]furans. mdpi.com These products can then be further functionalized. The success and regioselectivity of the cyclization can be influenced by the nature of the substrate and the reaction conditions. beilstein-journals.org For example, the iodine-promoted cyclization of certain 2-alkynylphenols can lead to the formation of 3-iodobenzofurans. beilstein-journals.org

A notable application involves the reaction of o-allylphenols, which can undergo iodo-cyclization to form 2-iodomethyl-2,3-dihydrobenzofurans. thieme-connect.com These can subsequently be converted to this compound derivatives. thieme-connect.com

Transition Metal-Catalyzed Cycloadditions and Annulations

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of benzofurans. nih.gov These methods often involve the coupling of two components followed by a cyclization step to construct the benzofuran ring system. organic-chemistry.orgacs.orgresearchgate.net

A prominent strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. organic-chemistry.orgresearchgate.netrsc.orgvulcanchem.com If the starting o-iodophenol also contains an iodine atom at the para-position to the hydroxyl group (i.e., 2,4-diiodophenol), this sequence can lead to the formation of this compound derivatives.

Palladium-catalyzed cycloaddition and annulation reactions provide another powerful avenue. nih.govpku.edu.cnnih.gov For instance, a one-pot synthesis of disubstituted benzo[b]furans has been developed using a palladium–dihydroxyterphenylphosphine catalyst, involving an ortho-selective Sonogashira coupling of dichlorophenols and terminal alkynes, followed by cyclization. acs.org Adapting such methodologies with appropriately halogenated precursors could provide a route to this compound.

| Catalyst/Reagent | Starting Materials | Product | Key Transformation | Reference |

| Palladium Nanoparticles | 2-Iodophenols, Arylacetylenes | 2-Substituted Benzo[b]furans | Sonogashira coupling / 5-endo-dig cyclization | researchgate.net |

| Pd(PPh₃)₄ | 2-Chlorophenols, Terminal Alkynes | Disubstituted Benzo[b]furans | Sonogashira coupling / Cyclization | acs.org |

| Pd(OAc)₂ / PPh₃ / CF₃CO₂Ag | Phenols, Propiolate | Benzofurans | Oxidative Cyclization | mdpi.com |

| FeCl₃ | Electron-rich-aryl ketones | Benzofurans | Intramolecular C-O bond formation | mdpi.com |

Visible Light-Promoted and Organocatalytic Cyclizations for Iodobenzofuran Scaffolds

The construction of the benzofuran core, a privileged scaffold in medicinal chemistry and material science, has been significantly advanced by the advent of visible-light-promoted and organocatalytic methods. rsc.org These strategies offer milder and more environmentally benign alternatives to traditional synthetic routes.

Visible-light-induced tandem cyclization of 1,6-enynes with disulfides has been developed as a metal-free and efficient method for creating functionalized benzofurans. mdpi.comacs.org While not directly yielding this compound, this methodology provides a framework that could be adapted for its synthesis by employing appropriate starting materials. The reactions typically proceed at room temperature under air, demonstrating broad functional group tolerance. mdpi.com The mechanism often involves the generation of radicals under visible light irradiation, which then trigger the cyclization cascade. mdpi.comresearchgate.net For instance, photocatalyst-free approaches have been successful in preparing selenium-substituted spiro nih.govwikipedia.orgtrienones through visible-light-induced selenium radical cyclization of N-aryl alkynamides. mdpi.com

Organocatalysis provides another powerful avenue for the asymmetric synthesis of benzofuran and related heterocyclic structures. snnu.edu.cnbeilstein-journals.orgresearchgate.net Chiral Brønsted acids and bifunctional catalysts, such as thioureas and squaramides, are commonly employed to activate substrates and control the stereochemical outcome of the cyclization. snnu.edu.cnbeilstein-journals.org These catalysts operate by forming hydrogen bonds with the substrates, thereby lowering the energy of the transition state and directing the enantioselective formation of the product. beilstein-journals.orgmdpi.com For example, enantioselective dearomatization of indoles via a (3+2) cyclization with azoalkenes catalyzed by a chiral phosphoric acid has been reported to produce pyrroloindolines in high yields and excellent enantioselectivities. beilstein-journals.org While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic cyclization could be applied to suitably designed precursors.

Synthetic Transformations of Pre-functionalized Benzofurans to this compound

A common and effective strategy for the synthesis of this compound involves the direct iodination of a pre-existing benzofuran ring. This approach leverages the reactivity of the benzofuran nucleus towards electrophilic substitution.

One established method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction can be catalyzed by various Lewis acids to enhance the electrophilicity of the iodine source. For instance, iron(III) triflimide, generated in situ from iron(III) chloride, has been shown to be a powerful Lewis acid catalyst for the efficient and highly regioselective iodination of arenes, including those found in biologically active compounds. lookchem.com Similarly, indium(III) triflate (In(OTf)₃) is another mild and versatile catalyst for arene iodination with NIS at ambient temperature, facilitating the derivatization of natural products. lookchem.com

Direct iodination can also be achieved using a mercury(II) oxide-iodine reagent, which provides a pathway to 5-iodobenzofurans and 6-iodobenzopyrans. lookchem.com Another approach involves the iodination of a substituted salicylaldehyde (B1680747) followed by cyclization to form the iodinated benzofuran. For example, iodovanillin can be prepared from vanillin (B372448) and subsequently used in a Sonogashira coupling and cyclization sequence to yield a benzofuran derivative. rsc.org

A multi-step synthesis can also be employed, starting from a functionalized phenol. For example, a phenol can undergo acylation, followed by methylation and then iodination with iodine and silver nitrate. mdpi.com The resulting iodinated intermediate can then be cyclized to form the benzofuran ring, which is subsequently functionalized. mdpi.com

Derivatization and Further Functionalization of this compound

The iodine atom at the 5-position of the benzofuran ring serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. Cross-coupling reactions are particularly prominent in this context.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Carbonylation)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org this compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to produce 5-arylbenzofurans. nih.govrsc.org The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The reactivity of the organohalide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org This reaction has been utilized in the synthesis of complex molecules, including those with potential applications in medicinal chemistry. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org this compound can be coupled with various terminal alkynes under Sonogashira conditions to yield 5-alkynylbenzofurans. rsc.orgresearchgate.netrsc.org These reactions are often carried out using catalysts like Pd(PPh₃)₂Cl₂/CuI in the presence of a base such as triethylamine. acs.orgrsc.org The resulting alkynylated benzofurans are valuable intermediates for the synthesis of more complex heterocyclic systems. rsc.orgmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can undergo Heck coupling with alkenes, such as acrylates, to introduce a vinyl group at the 5-position. mdpi.comrug.nl This reaction provides a direct method for the alkenylation of the benzofuran core. The choice of catalyst, base, and solvent can significantly influence the efficiency and outcome of the Heck reaction. researchgate.net

Carbonylation: Carbonylation reactions introduce a carbonyl group into an organic molecule, often using carbon monoxide (CO) as a C1 source. catalysis.blogrsc.org this compound can be subjected to carbonylative coupling reactions. For example, palladium-catalyzed carbonylation in the presence of an alcohol can lead to the formation of a 5-carboalkoxybenzofuran. doi.org Visible-light-promoted carbonylation reactions have also emerged as a sustainable alternative, allowing for the synthesis of carbonyl-containing compounds under mild conditions. encyclopedia.pub

Table 1: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 5-Arylbenzofuran |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynylbenzofuran |

| Heck | Alkene | Pd catalyst, base | 5-Alkenylbenzofuran |

| Carbonylation | CO, alcohol | Pd catalyst | 5-Carboalkoxybenzofuran |

Halogen Dance Rearrangements and Isomerization

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of halogen-metal exchange and protonation/deprotonation steps. wikipedia.orgwhiterose.ac.uk The driving force for the reaction is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

In the context of iodo-substituted heterocycles, the halogen dance can be a powerful tool for accessing isomers that are difficult to synthesize through direct methods. clockss.org For instance, treatment of an iodo-substituted benzofuran with a strong base, such as lithium diisopropylamide (LDA), could potentially induce the migration of the iodine atom to an adjacent, more stable position. researchgate.netacs.org The reaction can be influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org This rearrangement offers a strategic pathway for functionalizing positions on the benzofuran ring that are not readily accessible through conventional electrophilic substitution. clockss.org

Other Selective Transformations of the Iodine Moiety

Beyond cross-coupling and rearrangement reactions, the iodine atom in this compound can undergo various other selective transformations. The carbon-iodine bond can be cleaved under reductive conditions to yield the parent benzofuran. Conversely, the iodine atom can be involved in further electrophilic reactions or be transformed into other functional groups.

The iodine atom can influence the metabolic stability of a molecule. In the context of radioiodinated pharmaceuticals, the position of the iodine atom can affect its susceptibility to in vivo deiodination by deiodinase enzymes. nih.gov The chemical environment surrounding the iodine, including the presence of ortho-substituents, can impact its reduction potential and metabolic fate. frontiersin.org While not a synthetic transformation in the traditional sense, understanding these processes is crucial for the design of iodinated compounds with desired biological properties.

Elucidation of Reaction Mechanisms and Kinetics in 5 Iodobenzofuran Synthesis and Reactivity

Detailed Mechanistic Pathways of Iodination Reactions

The introduction of an iodine atom onto the benzofuran (B130515) ring system, particularly at the 5-position, is typically achieved through electrophilic aromatic substitution. The mechanism involves the generation of an electrophilic iodine species that is attacked by the electron-rich aromatic ring.

The reaction proceeds through a canonical electrophilic aromatic substitution pathway:

Generation of the Electrophile : An iodinating agent is activated to produce a potent electrophile, often represented as I+. Common reagents include N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid, or molecular iodine (I₂) with an oxidizing agent. organic-chemistry.orgmasterorganicchemistry.com For instance, an acid catalyst protonates NIS, making it a more powerful electrophile.

Formation of the Sigma Complex : The π-electron system of the benzofuran ring acts as a nucleophile, attacking the electrophilic iodine. This attack disrupts the aromaticity of the benzene (B151609) ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. stackexchange.com The positive charge in this intermediate is delocalized across the ring system.

Deprotonation and Re-aromatization : A weak base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the benzene ring, yielding the final 5-iodobenzofuran product. masterorganicchemistry.com

The regioselectivity of this reaction, favoring the 5-position, is influenced by the electronic properties of the benzofuran ring system. While the furan (B31954) ring is generally more reactive towards electrophiles, substitution on the benzene ring can be achieved under specific conditions, often guided by the directing effects of the fused furan oxygen. stackexchange.com

| Reagent System | Electrophile Source | Typical Conditions |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Activated NIS | Acetonitrile, Room Temp |

| Iodine (I₂) / Oxidizing Agent (e.g., HIO₃, NaIO₄) | Iodine monochloride (ICl) or I+ equivalent | Aqueous or acidic media |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Activated DIH | Acetonitrile, Mild conditions organic-chemistry.org |

Reaction Kinetics and Rate Determining Steps in Benzofuran Cyclization

The formation of the benzofuran core, a critical step in the synthesis of this compound, is often achieved through intramolecular cyclization. The kinetics of these reactions are highly dependent on the chosen synthetic route, such as acid-catalyzed cyclization or transition-metal-catalyzed annulation.

In acid-catalyzed cyclization of precursors like substituted 2-phenoxyacetals, the reaction mechanism involves several key steps. wuxiapptec.com Initially, the substrate is protonated under acidic conditions, leading to the formation of a reactive oxonium ion. This is followed by a nucleophilic attack from the phenyl ring onto the electrophilic carbon, which constitutes the ring-closing step. Subsequent elimination of a leaving group (e.g., an alcohol) rearomatizes the system to form the benzofuran ring. wuxiapptec.com

In palladium-catalyzed syntheses, such as the coupling of an o-iodophenol with a terminal alkyne followed by cyclization, the rate-determining step can be either the initial C-C bond formation (Sonogashira coupling) or the subsequent intramolecular C-O bond formation (cyclization). elsevier.es The kinetics are influenced by factors like catalyst loading, ligand choice, temperature, and the nature of the base employed.

Role of Catalysts and Reagents in Reaction Intermediates and Transition States

Catalysts and reagents play a pivotal role in the synthesis of this compound by influencing the stability of reaction intermediates and the energy of transition states, thereby controlling the reaction rate and selectivity.

Transition Metal Catalysts: Palladium and copper complexes are central to many modern benzofuran syntheses. elsevier.esnih.gov In a typical palladium-catalyzed cycle for benzofuran synthesis from an o-halo- or o-triflyloxyphenol and an alkyne, the catalyst undergoes a sequence of oxidative addition, migratory insertion, and reductive elimination.

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. The choice of ligand (e.g., phosphines like PPh₃ or XPhos) is crucial as it modulates the electron density at the metal center, affecting the rate of this step. unicatt.itrsc.org

Alkyne Coordination and Insertion : The alkyne coordinates to the Pd(II) complex, and subsequent insertion forms a new carbon-carbon bond.

Cyclization/Reductive Elimination : Intramolecular attack by the phenolic oxygen followed by reductive elimination regenerates the Pd(0) catalyst and releases the benzofuran product. The ligand's steric and electronic properties directly impact the energy of the transition state for this final, ring-forming step.

Hypervalent iodine reagents, such as PhI(OAc)₂, can also play a role, often acting as oxidants to facilitate high-valent transition metal chemistry, for example, by oxidizing a Pd(II) center to a Pd(IV) intermediate. mdpi.com This can open up alternative reaction pathways and influence the formation of specific intermediates. mdpi.com

Acids and Bases: In cyclization reactions, acids (e.g., polyphosphoric acid, methanesulfonic acid) act as catalysts by protonating a functional group to create a more electrophilic center, thereby lowering the activation energy for the intramolecular nucleophilic attack. wuxiapptec.com Bases (e.g., K₂CO₃, Et₃N) are critical in many transition-metal-catalyzed reactions. They serve to deprotonate the phenol (B47542), increasing its nucleophilicity for the cyclization step, and also to neutralize any acid generated during the catalytic cycle, preventing catalyst deactivation. nih.gov

Chemo- and Regioselectivity Control in Iodobenzofuran Transformations

Controlling selectivity is paramount in the synthesis and functionalization of iodobenzofurans.

Regioselectivity: This refers to the control of the position of substitution. In the direct iodination of benzofuran, achieving substitution at the 5-position over other positions (like the more electronically activated 2- or 3-positions) is a significant challenge. stackexchange.com The outcome is determined by the stability of the sigma complex intermediate. While attack at the 2-position leads to a stable intermediate where the positive charge is stabilized by the adjacent benzene ring, specific reaction conditions or the use of directing groups are often necessary to favor substitution on the benzene portion of the molecule. stackexchange.com An alternative and more common strategy to ensure perfect regioselectivity is to start with a precursor that already contains an iodine atom at the desired position (e.g., 4-iodophenol), and then construct the furan ring onto it.

Chemoselectivity: This involves the selective reaction of one functional group in the presence of others. The this compound molecule contains several reactive sites: the C-I bond, the furan ring, and the benzene ring. Many transformations rely on the selective reaction at the C-I bond. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the catalyst selectively undergoes oxidative addition into the C-I bond, leaving the C-H bonds of the rest of the molecule untouched. This high level of chemoselectivity allows for the elaboration of the this compound core into more complex structures. The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions, such as homocoupling or reactions involving the furan moiety.

| Transformation Type | Target Bond/Site | Key Control Elements |

| Regioselectivity | ||

| Electrophilic Iodination | C5-H | Choice of iodinating agent; use of directing groups; pre-functionalized starting materials. |

| Chemoselectivity | ||

| Suzuki Coupling | C5-I | Pd catalyst system (e.g., Pd(PPh₃)₄); Base (e.g., Na₂CO₃); inertness of benzofuran ring under conditions. |

| Heck Reaction | C5-I | Pd catalyst (e.g., Pd(OAc)₂); Ligand choice; Base (e.g., Et₃N); selective reaction over C-H activation. |

| Sonogashira Coupling | C5-I | Pd/Cu co-catalysis; Base (e.g., piperidine); selective reaction of C-I over C-H bonds. elsevier.es |

Advanced Spectroscopic Characterization Techniques for 5 Iodobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Iodobenzofuran, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of the proton and carbon environments and their connectivities. ajchem-a.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of the aromatic and furan (B31954) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the heterocyclic oxygen atom. A derivative, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran, shows multiplets in the aromatic region, specifically between δ 7.50–7.46 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms attached to or near the iodine and oxygen atoms exhibit characteristic chemical shifts. For instance, in a related iodinated benzofuran (B130515) derivative, signals have been observed at δ 152.66, 147.53, 146.38, 131.12, 125.03, 118.37, 111.12, and 66.20 ppm. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons. hmdb.cahmdb.ca COSY spectra reveal proton-proton couplings within the aromatic and furan rings, helping to assign the specific positions of the protons. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra. hmdb.cahmdb.ca

| Technique | Description | Observed Chemical Shifts (ppm) or Correlations | Reference |

|---|---|---|---|

| ¹H NMR | Provides information about the proton environments in the molecule. | Aromatic protons typically appear in the δ 7.0-8.0 ppm region. For a substituted iodobenzofuran, multiplets were seen at δ 7.50–7.46. | researchgate.net |

| ¹³C NMR | Reveals the chemical environment of each carbon atom. | Carbon signals for a substituted iodobenzofuran were noted at δ 152.66, 147.53, 146.38, 131.12, 125.03, 118.37, 111.12, and 66.20. | researchgate.net |

| 2D NMR (COSY, HSQC) | Establishes connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). | Used to confirm the assignment of proton and carbon signals by showing through-bond correlations. | nih.govhmdb.cahmdb.ca |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. innovareacademics.in

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine is often indicated by a characteristic isotopic pattern. For example, a derivative, 4-amino-5-iodobenzofuran-7-carboxylic acid, was identified with a detected m/z of 303.9 [M+H]⁺. google.com

| Technique | Information Provided | Example Data | Reference |

|---|---|---|---|

| MS | Determination of molecular weight and fragmentation patterns. | The molecular ion peak for 4-amino-5-iodobenzofuran-7-carboxylic acid was observed at m/z 303.9 [M+H]⁺. | google.com |

| HRMS | Precise mass measurement to confirm elemental composition. | Can definitively confirm the molecular formula by providing mass accuracy to within a few parts per million. | numberanalytics.comnih.gov |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. carleton.eduuhu-ciqso.es For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state structure.

In a study of a related compound, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran, the crystal structure was determined to be monoclinic with the space group P2₁/n. researchgate.netresearchgate.net The analysis revealed key bond lengths such as C-C double bonds (1.355(4) Å), C-O bonds (1.385(3) and 1.374(3) Å), and the C-I bond (2.064(2) Å). researchgate.net Such data is critical for understanding the molecular geometry and packing in the solid state.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/n | researchgate.netresearchgate.net |

| a (Å) | 11.128(2) | researchgate.netresearchgate.net |

| b (Å) | 5.7775(12) | researchgate.netresearchgate.net |

| c (Å) | 17.607(4) | researchgate.netresearchgate.net |

| β (°) | 98.87(3) | researchgate.netresearchgate.net |

| Volume (ų) | 1118.4(4) | researchgate.netresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and furan rings, as well as C-O and C-C stretching vibrations within the benzofuran core. The C-I stretching vibration is expected to appear at low frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. gatewayanalytical.com It would be useful for observing the vibrations of the C-C bonds within the fused ring system and the C-I bond. The rule of mutual exclusion in centrosymmetric molecules states that vibrations that are Raman active are IR inactive, and vice-versa, providing a more complete vibrational analysis when both techniques are used. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| C=C Stretch (Aromatic/Furan) | 1650-1450 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1275-1200 | FT-IR |

| C-O-C Symmetric Stretch | 1150-1020 | Raman |

| C-I Stretch | 600-500 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule. colby.edu These techniques provide insights into the conjugated π-electron system of this compound. colby.eduedinst.com

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzofuran system. iyte.edu.tr The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The iodine atom, being a heavy atom, may also influence the electronic transitions through spin-orbit coupling.

Emission (Fluorescence) Spectroscopy: Upon excitation with an appropriate wavelength of light, this compound may exhibit fluorescence. The emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. edinst.com The presence of the heavy iodine atom can, however, promote intersystem crossing to the triplet state, potentially quenching fluorescence and leading to phosphorescence. The study of these emission properties is crucial for understanding the photophysical behavior of the molecule. wikipedia.org

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| UV-Vis Absorption | Energy of electronic transitions (π → π*). | Absorption maxima in the UV region, characteristic of the benzofuran chromophore. |

| Fluorescence Emission | Energy of the excited singlet state and photoluminescent properties. | Potential fluorescence emission, although possibly quenched by the heavy-atom effect of iodine. |

Theoretical and Computational Investigations of 5 Iodobenzofuran

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the electronic and molecular structure of 5-iodobenzofuran. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed description of the molecule's properties. wikipedia.orgwikipedia.org

Ab Initio Methods: The term "ab initio" translates to "from the beginning," signifying that these methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Hartree-Fock (HF) is a foundational ab initio method, and more advanced techniques, known as post-Hartree-Fock methods, build upon it to incorporate electron correlation for greater accuracy. wikipedia.org These methods can be used to calculate the electronic structure of this compound, offering a rigorous theoretical benchmark. wikipedia.orgchemrxiv.orgaps.orgarxiv.org

Below is a table summarizing typical computed properties for benzofuran (B130515) derivatives, which would be analogous to the data obtained for this compound.

| Property | Calculated Value | Method |

| Total Energy | Varies | DFT/Ab Initio |

| Dipole Moment | Varies | DFT/Ab Initio |

| HOMO Energy | Varies | DFT/Ab Initio |

| LUMO Energy | Varies | DFT/Ab Initio |

This table is illustrative. Actual values would be obtained from specific computational studies on this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. ucalgary.ca For a largely planar and rigid molecule like this compound, the scope for significant conformational changes is limited compared to more flexible molecules. However, even subtle variations can be important.

Potential Energy Surface (PES) Mapping: A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgcsbsju.edu For this compound, a PES map would illustrate how the energy changes with variations in bond lengths and angles. libretexts.org Computational methods can be used to scan the PES, identifying the minimum energy conformation (the most stable structure) and any higher-energy conformers. uni-muenchen.deuni-leipzig.de This is achieved by systematically changing specific geometric parameters and calculating the energy at each point. uni-muenchen.de The resulting data can be visualized as a landscape, with valleys representing stable conformers and peaks representing transition states between them. csbsju.edu

While significant conformational isomers are not expected for the benzofuran core itself, this analysis becomes crucial when this compound is part of a larger, more flexible molecule. researchgate.net In such cases, understanding the preferred orientation of the this compound moiety relative to the rest of the structure is vital.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound. mdpi.com This is invaluable for identifying the compound and understanding its electronic transitions.

UV-Vis Spectroscopy: The absorption of ultraviolet-visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. azooptics.com The wavelength of maximum absorbance (λmax) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Computational methods, particularly time-dependent DFT (TD-DFT), can predict the electronic transitions and thus the UV-Vis spectrum of this compound. chemrxiv.org The extent of conjugation in the molecule significantly influences the λmax. utoronto.ca

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), computational methods can predict the vibrational frequencies and intensities. uni-muenchen.de These predicted spectra can be compared with experimental data to confirm the structure of this compound and assign specific peaks to particular vibrational motions within the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving this compound. numberanalytics.com By modeling reaction pathways, chemists can understand how reactions proceed, what intermediates are formed, and what energy barriers must be overcome. catalysis.blog

Reaction Pathways: A reaction pathway connects reactants to products via a series of intermediate steps on the potential energy surface. researchgate.net Computational methods can trace this path, identifying the lowest energy route for a given transformation. uni-muenchen.de This is often referred to as the intrinsic reaction coordinate (IRC). uni-muenchen.de

Transition States: A transition state is the highest energy point along a reaction pathway, representing the "point of no return" for a chemical reaction. uni-muenchen.deresearchgate.net Locating the transition state structure and calculating its energy is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. researchgate.net Algorithms within computational chemistry software are specifically designed to search for and optimize these saddle points on the potential energy surface. uni-muenchen.deresearchgate.net For reactions involving this compound, such as cross-coupling reactions, computational modeling can elucidate the detailed mechanism, including the role of catalysts. escholarship.org

Studies of Aromaticity, Electron Density Distribution, and Electrostatic Potential

The electronic characteristics of this compound, such as its aromaticity and charge distribution, are fundamental to its reactivity and interactions.

Aromaticity: Computational methods can quantify the aromaticity of the benzofuran ring system. Techniques like nucleus-independent chemical shift (NICS) calculations can provide a measure of the aromatic character of the fused rings.

Electron Density Distribution: The electron density describes the probability of finding an electron at any given point in the molecule. DFT calculations provide a detailed map of the electron density distribution in this compound. chemrxiv.org This reveals how the electrons are shared between the atoms and highlights regions of high and low electron density.

Electrostatic Potential (ESP): The molecular electrostatic potential (MEP) is a valuable tool for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de It is calculated from the electron density and the positions of the nuclei. uni-muenchen.de The ESP is typically visualized as a color-coded map on the molecule's surface, where red indicates regions of negative potential (attractive to electrophiles) and blue indicates regions of positive potential (attractive to nucleophiles). researchgate.netunil.ch For this compound, the ESP map would show the influence of the electronegative oxygen atom and the electron-withdrawing iodine atom on the molecule's reactivity. cymitquimica.com

Ligand-Receptor Interaction Modeling through Computational Methods

In the context of medicinal chemistry and drug design, understanding how a molecule like this compound or its derivatives might interact with a biological target, such as a protein receptor, is of paramount importance. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). For this compound-containing compounds, docking studies can be used to place them into the binding site of a target protein. These simulations score the different binding poses based on factors like electrostatic interactions and shape complementarity, helping to identify the most likely binding mode.

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. plos.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of how the ligand and receptor move and interact. plos.org This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. These computational models are essential for the rational design of new drug candidates based on the this compound scaffold. diva-portal.orgmdpi.com

Applications of 5 Iodobenzofuran in Advanced Chemical Synthesis and Materials Science

5-Iodobenzofuran as a Versatile Synthetic Intermediate

The carbon-iodine bond at the 5-position of the benzofuran (B130515) ring is a key feature that chemists exploit for synthetic diversification. This bond is amenable to various metal-catalyzed cross-coupling reactions, making this compound a strategic precursor for more elaborate structures.

This compound is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.nettcichemicals.com These reactions allow for the introduction of a wide range of substituents onto the benzofuran core, thereby generating libraries of novel compounds with tailored properties. The iodine atom can be readily substituted, providing access to a multitude of functionalized derivatives that would be difficult to synthesize through other means.

Key transformations involving iodobenzofuran intermediates include Sonogashira, Suzuki, and Heck couplings. For instance, the Sonogashira coupling of an iodobenzofuran with a terminal alkyne introduces an alkynyl group, a common step in the synthesis of complex natural products and functional materials. beilstein-journals.orgmdpi.com Similarly, Suzuki coupling with boronic acids allows for the attachment of various aryl or vinyl groups. beilstein-journals.org This strategic functionalization is crucial for tuning the electronic and steric properties of the resulting molecules.

Table 1: Key Cross-Coupling Reactions Utilizing Iodobenzofuran Intermediates

| Coupling Reaction | Reactant Partner | Bond Formed | Significance in Synthesis |

| Sonogashira Coupling | Terminal Alkyne | Carbon (sp) - Carbon (sp²) | Introduction of alkynyl moieties, key for extending conjugation and building complex frameworks. beilstein-journals.orgmdpi.com |

| Suzuki Coupling | Boronic Acid/Ester | Carbon (sp²) - Carbon (sp²) | Formation of biaryl structures, essential for tuning electronic properties in materials science. beilstein-journals.org |

| Heck Coupling | Alkene | Carbon (sp²) - Carbon (sp²) | Creation of substituted alkenes, adding structural diversity and points for further functionalization. mdpi.com |

| Iodocyclization | Internal Alkyne | Carbon-Iodine, C-O | A method to form the iodobenzofuran ring itself from simpler starting materials like 2-alkynylphenols. researchgate.netbeilstein-journals.org |

The synthetic utility of iodobenzofurans is prominently displayed in the total synthesis of complex natural products, particularly oligostilbenoids. beilstein-journals.org These compounds, which feature multiple stilbene (B7821643) units linked together, often contain a benzofuran core.

A notable synthetic strategy involves the creation of a 3-iodobenzofuran (B11763985) intermediate, which then undergoes Suzuki cross-coupling to append other aromatic fragments. beilstein-journals.org This modular approach has provided efficient access to several biologically active natural products. For example, a synthetic route to oligostilbenoids such as viniferifuran, shoreaphenol, and malibatol A utilized a 2,3-diaryl-3-iodobenzofuran intermediate. This key building block was assembled via an iodocyclization reaction, demonstrating the power of iodine-mediated synthesis. beilstein-journals.org Subsequent palladium-catalyzed coupling reactions at the iodine position were critical for completing the synthesis of these complex molecular targets. The ability to use iodinated benzofurans in late-stage functionalization provides a powerful tool for creating structural analogs of natural products for biological evaluation. rsc.org

Integration into Functional Materials

The benzofuran scaffold, with its tunable electronic properties and rigid planar structure, is an attractive component for the design of organic functional materials. researchgate.net this compound serves as a critical entry point for synthesizing the highly specialized molecules required for these applications.

Organic optoelectronic materials are at the heart of next-generation technologies like flexible displays and solar cells. researchgate.netmdpi.comuv.es The performance of these materials is intrinsically linked to their molecular structure, which governs their ability to absorb and emit light and transport electrical charge. chemrxiv.org

Benzofuran derivatives are explored as building blocks for these materials due to their excellent charge transport properties and tunable electronic characteristics. mdpi.com The synthesis of these advanced materials often relies on building blocks like this compound. Cross-coupling reactions enable the extension of the π-conjugated system by linking the benzofuran unit to other aromatic systems, which is a primary strategy for tuning the HOMO-LUMO energy gap and, consequently, the material's optical and electronic properties. chemrxiv.org This molecular engineering approach is crucial for developing materials with specific absorption and emission spectra for targeted optoelectronic applications. mdpi.commdpi.com

Organic semiconductors can be broadly categorized into polymers and small molecules. Small molecule semiconductors offer distinct advantages, including high chemical purity, well-defined molecular structures, and the ability to form highly ordered thin films via vacuum deposition. tcichemicals.com

Benzofurans are explicitly identified as a class of building blocks for small molecule semiconductors. tcichemicals.comambeed.com The functionalization enabled by the iodo-group on precursors like this compound is key to this application. By carefully choosing the coupling partners in reactions like the Suzuki or Sonogashira couplings, chemists can precisely control the electronic properties, molecular packing, and solubility of the final semiconductor material, which are critical factors for the performance of devices like organic field-effect transistors (OFETs). researchgate.net

Organic Light-Emitting Diodes (OLEDs) are a revolutionary display and lighting technology based on thin films of organic semiconductor materials. energy.govwikipedia.org An OLED device is a multilayer structure where each layer, composed of specific organic materials, performs a distinct function such as charge injection, charge transport, or light emission. ossila.com

The emissive layer is the core of an OLED, containing organic molecules that convert electricity into light. noctiluca.eu this compound is a foundational building block for creating these emissive materials. Its ability to undergo diverse coupling reactions allows for the synthesis of novel benzofuran-containing molecules with tailored properties, such as high fluorescence quantum yields, specific emission colors (from blue to red), and improved device stability and lifespan. researchgate.net The development of new generations of emitter, host, and transport materials, often built from versatile precursors like this compound, is essential for advancing OLED technology. noctiluca.eu

Table 2: Role of Organic Materials in OLED Devices

| OLED Component | Function | Role of Benzofuran-Based Materials |

| Emissive Layer (EML) | Converts electrical energy into light through electroluminescence. ossila.com | Serve as the light-emitting molecules (emitters) or the surrounding matrix (host), engineered for high efficiency and specific colors. noctiluca.eu |

| Hole Transport Layer (HTL) | Facilitates the movement of positive charges (holes) from the anode. | Can be designed with appropriate energy levels (HOMO) to ensure efficient hole injection and transport. |

| Electron Transport Layer (ETL) | Facilitates the movement of negative charges (electrons) from the cathode. | Can be functionalized to possess suitable energy levels (LUMO) for efficient electron injection and transport. |

| Substrate | Provides the physical support for the OLED stack (e.g., glass, flexible plastic). ossila.com | Not applicable for the chemical compound itself. |

Ligand Design in Coordination Chemistry

The design and synthesis of ligands are of paramount importance in coordination chemistry, as the ligand architecture ultimately dictates the structure, reactivity, and function of the resulting metal complexes. cardiff.ac.ukrsc.org In this context, heterocyclic compounds are frequently employed as foundational scaffolds for ligand construction due to their rigid structures and the presence of heteroatoms that can act as donor sites. scispace.comrsc.org this compound emerges as a particularly valuable building block in this field, not as a final ligand itself, but as a versatile precursor for crafting more elaborate and functionalized ligands. cymitquimica.comresearchgate.net Its utility stems from the combination of the stable benzofuran core and the strategically placed iodine substituent, which serves as a highly reactive handle for synthetic transformations.

The benzofuran moiety provides a planar, bicyclic framework containing an oxygen atom, which can participate in metal coordination. tandfonline.com Research on related benzofuran structures, such as those derived from benzofuran-2-carbohydrazide, has shown that the benzofuran ring system is effective in forming stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). scispace.comderpharmachemica.comderpharmachemica.com In these instances, coordination often occurs through donor atoms on substituents attached to the benzofuran core, such as the carbonyl oxygen and azomethine nitrogen of Schiff base derivatives. scispace.commdpi.com

The defining feature of this compound in ligand synthesis is the carbon-iodine bond. Aryl iodides are well-established as excellent substrates for a wide array of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and efficient introduction of various functional groups at the 5-position of the benzofuran ring. These introduced groups can be designed to contain donor atoms (N, P, S, O) that subsequently coordinate to a metal center. This modular approach enables the systematic tuning of the electronic and steric properties of the final ligand to control the reactivity and catalytic activity of the metal complex. cardiff.ac.uk For example, reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination can be used to append new aromatic rings, alkynes, or amine functionalities, respectively, thereby creating bidentate, tridentate, or even pincer-type ligand systems.

Furthermore, the iodine atom can facilitate intramolecular cyclization reactions to build larger, π-conjugated systems. This strategy is particularly relevant in the field of materials science, where extended aromatic ligands are used to synthesize functional materials with specific electronic and photophysical properties. researchgate.net Research on related diiodo-bibenzofuran derivatives has demonstrated their use as intermediates in the synthesis of heteropentacenes, highlighting the utility of iodo-functionalized benzofurans in constructing complex organic frameworks. researchgate.net

The following table illustrates the potential synthetic pathways for converting this compound into more complex ligand precursors using common cross-coupling reactions.

Table 1: Conceptual Synthetic Pathways for Ligand Synthesis from this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Ligand Type |

|---|---|---|---|

| Suzuki Coupling | 2-Pyridylboronic acid | Pyridinyl | Bidentate (N,O) |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl | Used for extending conjugation |

| Heck Coupling | Styrene | Styrenyl | Used for extending conjugation |

| Buchwald-Hartwig Amination | Bis(2-pyridyl)amine | Bis(2-pyridyl)amino | Tridentate (N,N,O) |

| Stille Coupling | 2-(Tributylstannyl)pyridine | Pyridinyl | Bidentate (N,O) |

While direct studies on this compound are specific, the broader class of benzofuran-based ligands has been well-characterized. The table below summarizes findings on complexes formed from ligands derived from benzofuran-2-carbohydrazide, demonstrating the versatility of the benzofuran scaffold in coordination chemistry.

Table 2: Research Findings on Metal Complexes with Benzofuran-Derived Ligands

| Ligand Source | Metal Ion(s) | Proposed Geometry | Key Finding | Reference(s) |

|---|---|---|---|---|

| Benzofuran-2-carbohydrazide Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral | Ligands coordinate through carbonyl oxygen and azomethine nitrogen. | scispace.com |

| Benzofuran-2-carbohydrazide Schiff bases | Ni(II), Cu(II), Zn(II) | Not specified | Complexes are stable at room temperature and soluble in DMF and DMSO. | derpharmachemica.com |

| Ethyl 5-aminobenzofuran-2-carboxylate Schiff bases | Cu(II), Zn(II) | Not specified | The synthesized complexes exhibit significant antibacterial activity. | tandfonline.com |

Emerging Research Directions and Future Perspectives in 5 Iodobenzofuran Chemistry

Novel Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective methods for constructing the 5-iodobenzofuran core and its derivatives is a primary focus of current research. Traditional methods often require harsh conditions or stoichiometric, toxic reagents like mercury(II) oxide. thieme-connect.comresearchgate.net Modern catalysis offers milder and more sustainable alternatives.

Recent advancements have seen the successful application of various transition metal catalysts, including palladium, copper, nickel, rhodium, and gold, in the synthesis of benzofuran (B130515) derivatives. acs.org Palladium and copper co-catalyzed Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, have become a staple for benzofuran synthesis. acs.org Researchers are continuously optimizing these systems by exploring new ligands and reaction conditions to improve yields and functional group tolerance. elsevier.es For instance, palladium nanoparticle catalysts have been developed for one-pot benzofuran synthesis via Sonogashira coupling under ambient conditions, with the added benefit of catalyst recyclability. organic-chemistry.org

Nickel catalysis has also emerged as a powerful tool. Zhu and colleagues reported a nickel-catalyzed intramolecular nucleophilic addition that provides high yields of benzofuran derivatives. acs.org The choice of Ni(OTf)2 as the catalyst and 1,10-phenanthroline (B135089) as the ligand proved crucial for the reaction's success. acs.org Similarly, rhodium-based catalysts have been employed for the C4-substituted synthesis of benzofurans. acs.org

Gold and silver catalysts have also found application in benzofuran synthesis. A gold-promoted catalytic approach involving alkynyl esters and quinols has been described by Li et al. acs.org Iodocyclization reactions, which directly install the iodine atom during the formation of the benzofuran ring, represent another efficient strategy. medcraveonline.com The use of bis(2,4,6-collidine)iodonium hexafluorophosphate (B91526) has been shown to be highly effective for the rapid synthesis of 3-iodobenzofurans at room temperature. medcraveonline.com

| Catalyst System | Reaction Type | Key Features |

| Palladium/Copper | Sonogashira Coupling/Cyclization | Widely applicable, good yields. acs.orgelsevier.es |

| Palladium Nanoparticles | Sonogashira Coupling | Ambient conditions, recyclable catalyst. organic-chemistry.org |

| Nickel(II) Triflate/1,10-Phenanthroline | Intramolecular Nucleophilic Addition | High yields, effective for various derivatives. acs.org |

| Rhodium-based Catalysts | Vinylene Transfer | Synthesis of C4-substituted benzofurans. acs.org |

| Gold/Silver Catalysts | Cyclization of Alkynyl Esters | Moderate to good yields under specific conditions. acs.org |

| I(coll)₂PF₆ | Iodocyclization | Rapid reaction at room temperature, high yields. medcraveonline.com |

| Mercury(II) Oxide-Iodine | Direct Iodination | Effective but uses toxic reagents. thieme-connect.comresearchgate.net |

Exploration of Unprecedented Reactivity and Mechanistic Pathways

Beyond established synthetic routes, researchers are exploring novel reactivity patterns of this compound to access new chemical space. The carbon-iodine bond at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netrsc.org These reactions allow for the introduction of diverse substituents, leading to the generation of large libraries of compounds for screening. researchgate.net

Recent studies have delved into more intricate and unprecedented reaction cascades. For example, the reaction of iodobenzofuran with trialkylmanganate has been investigated, hinting at novel coupling possibilities. nagoya-u.ac.jpnagoya-u.ac.jp Mechanistic studies are crucial to understanding and predicting the outcomes of these new transformations. For instance, detailed investigations into palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides have suggested plausible pathways, including a unimolecular fragment coupling (UFC) or a route involving an anionic palladate complex. mdpi.com

The electrophilic cyclization of o-alkynylphenyl acetals catalyzed by platinum has been studied, with a proposed mechanism shedding light on the reaction pathway. sioc-journal.cn Similarly, the mechanism for the regioselective domino α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-tri-iodobenzene has been proposed. sioc-journal.cn Understanding these mechanistic details is paramount for designing more efficient and selective syntheses and for predicting the formation of unexpected but potentially valuable products. The 5-endo-dig and 6-endo-dig cyclization reactions are also being explored for creating novel heterocyclic systems from alkyne precursors. researchgate.netnih.gov

Advancements in Automated Synthesis and High-Throughput Methodologies

The demand for large and diverse libraries of this compound derivatives for drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) methodologies. medcraveonline.comacs.org Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped multi-step syntheses. beilstein-journals.org

The synthesis of a 45-compound library of multi-substituted benzofurans for anti-hepatitis C virus (HCV) activity screening highlights the power of combining efficient synthesis with HTS. medcraveonline.comacs.org This approach led to the identification of several potent HCV inhibitors. medcraveonline.com The development of solid-phase synthesis strategies, often coupled with automated synthesizers, further accelerates the generation of compound libraries. nobelprize.org

The modular nature of many synthetic routes to 5-iodobenzofurans, particularly those involving late-stage functionalization via cross-coupling reactions, is well-suited for automated parallel synthesis. researchgate.net This allows for the rapid generation of analogues with diverse substitution patterns at various positions of the benzofuran core, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov

Development of Next-Generation this compound-Based Functional Materials

The unique electronic and photophysical properties of the benzofuran scaffold make it an attractive building block for advanced functional materials. researchgate.netnih.gov The introduction of an iodine atom at the 5-position provides a key site for further functionalization, enabling the fine-tuning of material properties.

This compound derivatives are being explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netliu.se The ability to modify the electronic properties of the benzofuran core through substitution allows for the design of materials with specific charge transport characteristics. For example, benzofuran-fused siloles and germoles have been synthesized and their potential in organic electronics is being investigated. researchgate.net

The development of π-conjugated systems based on 3,3′-diiodo-2,2′-bibenzofuran derivatives is another active area of research. researchgate.net These materials are of interest for their potential applications in material science. The synthesis of these complex structures often relies on the electrophilic iodocyclization of diarylbuta-1,3-diynes. researchgate.net

| Application Area | Key Features of this compound Derivatives |

| Organic Electronics (OFETs, OLEDs) | Tunable electronic properties through functionalization at the 5-position. researchgate.netliu.se |

| Functional Dyes | Potential for creating novel chromophores and fluorophores. |

| Molecular Sensors | The benzofuran core can be modified to selectively bind to specific analytes. |

| π-Conjugated Materials | Building blocks for larger, complex electronic materials. researchgate.net |

Machine Learning and Artificial Intelligence in the Design and Discovery of Iodobenzofuran Derivatives

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research, and the field of this compound is no exception. nih.govnih.gov These computational approaches are being used to accelerate the discovery and optimization of new derivatives with desired properties.

AI systems like SYNSUP have been used to propose novel synthetic routes for complex benzofuran-containing natural products. researchgate.net In one instance, this led to the discovery of a new one-pot catalytic reaction for the synthesis of a key benzofuran intermediate. researchgate.net Natural language processing (NLP) and embedding learning concepts are being applied to screen vast amounts of scientific literature to identify potential drug repurposing candidates, including benzofuran derivatives. plos.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodobenzofuran, and how can reaction conditions be tailored to improve yield?

- Methodology : Focus on palladium-catalyzed cross-coupling or direct iodination of benzofuran derivatives. Tailor reaction parameters (temperature, solvent polarity, catalyst loading) to minimize side products. For reproducibility, document purification steps (e.g., column chromatography, recrystallization) and characterize intermediates using thin-layer chromatography (TLC) .

- Data Considerations : Report yields under varying conditions (e.g., 60–85% yield in DMF at 80°C vs. 40–65% in THF) and highlight trade-offs between speed and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology : Use / NMR to confirm regioselectivity of iodination (e.g., deshielding effects at C5). X-ray crystallography resolves steric and electronic effects of the iodine substituent. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Data Contradictions : Address inconsistencies in NMR splitting patterns caused by iodine’s quadrupolar relaxation; corroborate with IR spectroscopy for functional group verification .

Q. How should researchers assess the chemical stability of this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% relative humidity) over 4–8 weeks. Monitor degradation via HPLC and quantify byproducts (e.g., deiodinated benzofuran). Compare inert (argon) vs. ambient storage .

- Recommendations : Store in amber vials at -20°C with desiccants to prevent photolytic and hydrolytic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic processes?

- Methodology : Apply density functional theory (DFT) to model transition states in Suzuki-Miyaura couplings. Compare iodine’s directing effects with bromine/chlorine analogs. Validate predictions experimentally using kinetic isotope effects .

- Data Interpretation : Highlight discrepancies between theoretical activation energies and observed reaction rates (e.g., steric hindrance not captured in gas-phase models) .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy studies of this compound derivatives?

- Methodology : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability bottlenecks. Use isotopic labeling () to track biodistribution .

- Contradiction Analysis : If in vitro IC values (nM range) don’t translate to in vivo efficacy, investigate off-target interactions or metabolite interference via proteomics .

Q. What methods are used to study the electronic effects of the iodine substituent on this compound’s reactivity?

- Methodology : Employ Hammett substituent constants () to correlate iodine’s electron-withdrawing effects with reaction rates. Compare with spectroscopic data (UV-Vis for charge-transfer transitions) .

- Advanced Tools : Use single-crystal X-ray diffraction to map electron density distribution and validate computational electrostatic potential maps .

Q. How can interdisciplinary approaches enhance the development of this compound-based materials?

- Methodology : Integrate organic synthesis with materials science (e.g., study iodine’s role in π-stacking for organic semiconductors). Collaborate with computational chemists to design structure-property relationships .

- Case Study : Explore this compound’s utility in metal-organic frameworks (MOFs) by analyzing iodine’s coordination behavior via X-ray absorption spectroscopy (XAS) .

Guidelines for Researchers

- Literature Review : Use Google Scholar to prioritize high-impact studies (sort by citations) and track updates via alerts for "this compound" .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition in repositories like PubChem .

- Ethical Data Practices : Avoid commercial vendor data (e.g., BenchChem); rely on peer-reviewed journals and institutional databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。